diethyl [(methylamino)methyl]phosphonate
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Overview
Description
Diethyl [(methylamino)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties that make it useful in a range of synthetic and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(methylamino)methyl]phosphonate can be synthesized through several methods, including the Michaelis–Arbuzov reaction, Kabachnik–Fields reaction, Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction . These reactions typically involve the use of catalysts, microwaves, or ultrasounds to enhance yields and reduce reaction times .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(methylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, which have various applications in organic synthesis and industrial processes.
Scientific Research Applications
Diethyl [(methylamino)methyl]phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethyl [(methylamino)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This property makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
Diethyl methylphosphonate: Another related compound with similar uses in organic synthesis and industrial applications.
Uniqueness
Diethyl [(methylamino)methyl]phosphonate stands out due to its unique combination of a phosphonate group and a methylamino group, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
77225-68-4 |
---|---|
Molecular Formula |
C6H16NO3P |
Molecular Weight |
181.2 |
Purity |
75 |
Origin of Product |
United States |
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